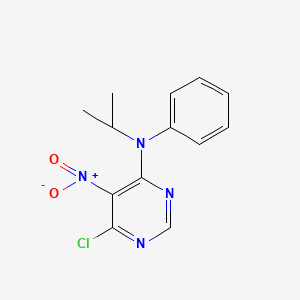

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Description

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine is a chemical compound with the molecular formula C13H13ClN4O2. It is known for its complex structure, which includes a pyrimidine ring substituted with chlorine, nitro, isopropyl, and phenyl groups

Properties

IUPAC Name |

6-chloro-5-nitro-N-phenyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c1-9(2)17(10-6-4-3-5-7-10)13-11(18(19)20)12(14)15-8-16-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGMVVDYIFJKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine typically involves multiple steps. One common method starts with the chlorination of a pyrimidine derivative, followed by nitration to introduce the nitro group. The isopropyl and phenyl groups are then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be used to modify the nitro group or other functional groups in the compound.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to modify its structure for specific purposes.

Common Reactions :

- Oxidation : Modifying the nitro group or other functional groups.

- Reduction : Converting the nitro group to an amine group.

- Substitution : Replacing the chlorine atom with other nucleophiles.

Biological Studies

Research has focused on the interactions of this compound with biological molecules, aiming to understand its potential as a drug candidate. Studies indicate that the compound can influence various biochemical pathways, particularly through redox reactions involving its nitro group.

Medicinal Applications

The compound is being investigated for its therapeutic effects in treating diseases, particularly cancer and inflammatory conditions. Its structural characteristics allow it to bind effectively to specific enzymes or receptors, modulating their activity.

Table 1: Chemical Reaction Types and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Modifies nitro or other groups | Potassium permanganate |

| Reduction | Converts nitro to amine | Hydrogen gas, Sodium borohydride |

| Substitution | Replaces chlorine with nucleophiles | Amines, Thiols |

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Significant tumor growth inhibition in xenograft models |

| Anti-inflammatory Effects | Reduced production of TNF-alpha and IL-6 in macrophage cell lines |

Case Study 1: Tumor Growth Inhibition

In vivo experiments have demonstrated that treatment with this compound significantly reduces tumor size in xenograft models compared to control groups. The study highlights the compound's potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations show that the compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during the trials, indicating its potential for clinical applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and isopropyl groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine can be compared with other similar compounds, such as:

6-chloro-N-ethyl-5-nitropyrimidin-4-amine: This compound has an ethyl group instead of an isopropyl group, which can affect its chemical properties and reactivity.

2-chloro-N-isopropyl-5-nitropyrimidin-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (CAS No. 866151-09-9) is a compound with a complex structure characterized by a pyrimidine ring substituted with chlorine, nitro, isopropyl, and phenyl groups. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of approximately 292.72 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties .

Synthesis

The synthesis of this compound typically involves:

- Chlorination of a pyrimidine derivative.

- Nitration to introduce the nitro group.

- Nucleophilic substitution reactions to add the isopropyl and phenyl groups.

These steps are crucial for developing derivatives with enhanced biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various gram-positive bacteria and mycobacterial strains. For instance, it has shown comparable efficacy to clinically used antibiotics such as ampicillin and isoniazid .

| Microorganism | Activity Observed | Comparison |

|---|---|---|

| Staphylococcus aureus | Submicromolar activity | Comparable to ampicillin |

| Methicillin-resistant S. aureus (MRSA) | High activity | Comparable to isoniazid |

| Mycobacterium tuberculosis | Moderate activity | Better than some existing treatments |

Cytotoxicity Studies

In addition to its antimicrobial properties, the compound's cytotoxic effects on cancer cell lines have been investigated. Preliminary results suggest that while it exhibits some cytotoxicity, it remains relatively safe for primary mammalian cell lines, indicating a potential therapeutic window for further development .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The nitro group can participate in redox reactions, while the chlorine and isopropyl groups may influence binding affinities to various enzymes or receptors involved in microbial growth and survival .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrimidine derivatives, including this compound. Results indicated that this compound exhibited potent activity against both Staphylococcus aureus and MRSA strains, supporting its potential as an antibiotic candidate .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic profiles of this compound against different cancer cell lines. The findings suggested that while it had some cytotoxic effects, these were significantly lower than those observed with commonly used chemotherapeutic agents, indicating a favorable safety profile .

Q & A

Q. What are the established synthetic routes for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Key steps include:

- Using Pd catalysts (e.g., Pd(dba)₂ or Pd(OAc)₂) with ligands like Xantphos to enhance reactivity .

- Optimizing solvent systems (e.g., toluene or dioxane) and reaction temperatures (80–120°C) to improve yields.

- Monitoring reaction progress via TLC (silica gel, UV/KMnO₄ visualization) and isolating products through column chromatography .

- For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature, stoichiometry) and identify critical factors .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

- Spectroscopy : Use ¹H/¹³C NMR (600 MHz) to confirm substitution patterns and NOESY for stereochemical analysis. High-resolution mass spectrometry (HRMS, e.g., microTOF-QⅡ) validates molecular weight .

- Computational Analysis : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and predicts reactive sites .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

- Mechanistic Studies : Conduct kinetic isotope effects (KIEs) or Hammett plots to validate proposed reaction pathways. For example, isotopic labeling (e.g., ¹⁵N) can trace nitro-group behavior in substitution reactions .

- Multiscale Modeling : Combine DFT with molecular dynamics (MD) simulations to account for solvent effects and steric hindrance, which computational models may overlook .

- Data Reconciliation : Use Bayesian statistics to integrate experimental and computational data, identifying outliers and refining reaction parameters .

Q. How can researchers design experiments to probe the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the isopropyl, nitro, or phenyl groups. Test bioactivity against target enzymes (e.g., kinases) using enzymatic assays .

- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Co-crystallization with target proteins (e.g., CYP450 isoforms) reveals binding modes .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and toxicity, followed by in vitro hepatocyte assays for metabolic stability .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

Methodological Answer:

- Chiral Chromatography : Utilize polysaccharide-based chiral stationary phases (CSPs, e.g., Chiralpak IA) with hexane/isopropanol mobile phases for enantiomeric resolution .

- Membrane Technologies : Apply nanofiltration membranes (e.g., polyamide) to separate regioisomers based on size and charge differences .

- Crystallization-Induced Diastereomer Resolution (CIDR) : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts, enabling selective crystallization .

Q. How can computational reaction path searches accelerate the discovery of novel derivatives?

Methodological Answer:

- Quantum Chemical Path Sampling : Use methods like Nudged Elastic Band (NEB) to map energy barriers for nitro-group reduction or aryl substitution reactions .

- Machine Learning (ML) : Train models on existing pyrimidine reaction datasets to predict feasible synthetic routes for derivatives (e.g., replacing chloro with amino groups) .

- Automated High-Throughput Screening (HTS) : Couple robotic synthesis with DFT-prioritized reaction conditions to rapidly generate and test derivatives .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in melting points or spectral data across studies?

Methodological Answer:

- Purity Assessment : Reanalyze samples via HPLC (≥98% purity threshold) and DSC (Differential Scanning Calorimetry) to confirm melting points .

- Standardized Protocols : Adopt IUPAC guidelines for NMR (e.g., deuterated solvent calibration) and HRMS (internal lock mass calibration) to ensure reproducibility .

- Contamination Checks : Use X-ray fluorescence (XRF) to detect trace metals (e.g., Pd residues from catalysis) that may alter physical properties .

Q. What methodologies enable the study of nitro-group reduction pathways in this compound?

Methodological Answer:

- Electrochemical Analysis : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) to determine reduction potentials and intermediates .

- In Situ Spectroscopy : Use FTIR or Raman to monitor nitro-to-amine conversion in real-time during catalytic hydrogenation (e.g., H₂/Pd-C) .

- Kinetic Profiling : Apply stopped-flow techniques to measure rate constants under varying pH and catalyst conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.